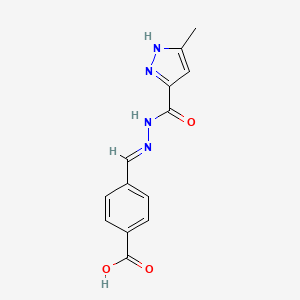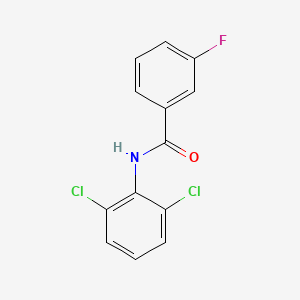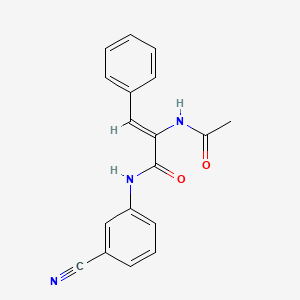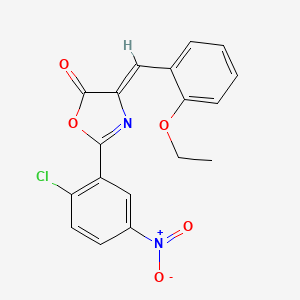![molecular formula C14H10Br2N4O B11689577 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol](/img/structure/B11689577.png)
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a hydrazone linkage, and a dibromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydrazone Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The final step involves the bromination of the phenol ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The dibromo groups on the phenol ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antioxidant properties can protect cells from oxidative stress.
Comparison with Similar Compounds
2-[(1H-BENZIMIDAZOL-1-YL)METHYL]BENZOIC ACID: Shares the benzimidazole core but lacks the hydrazone and dibromophenol moieties.
1-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE: Contains a benzimidazole ring with different substituents.
Uniqueness: 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DIBROMOPHENOL is unique due to its combination of a benzimidazole core, hydrazone linkage, and dibromophenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10Br2N4O |
|---|---|
Molecular Weight |
410.06 g/mol |
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4,6-dibromophenol |
InChI |
InChI=1S/C14H10Br2N4O/c15-9-5-8(13(21)10(16)6-9)7-17-20-14-18-11-3-1-2-4-12(11)19-14/h1-7,21H,(H2,18,19,20)/b17-7+ |
InChI Key |
GZJNJERKZOBKPS-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)


![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)

![2-hydroxy-1-(4-methylphenyl)-2-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11689565.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11689608.png)
